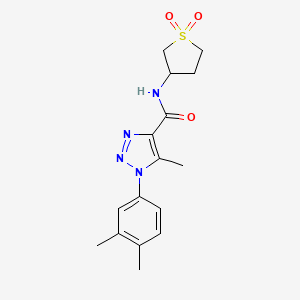

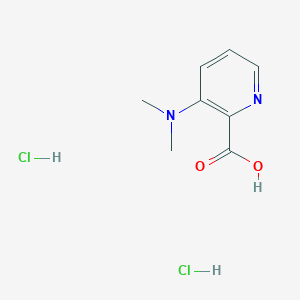

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

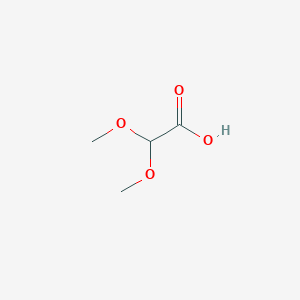

5-Bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide (5-Br-2-MPCA) is a synthetic organic compound belonging to the class of pyridine carboxamides. It is a white crystalline solid, soluble in water, ethanol, and other organic solvents. This compound has been studied extensively in recent years due to its potential applications in scientific research, drug design, and laboratory experiments. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

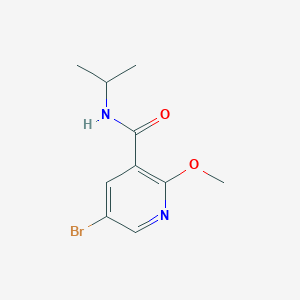

- Efficient Synthesis : A study by Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of the carboxylic acid moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis process includes multiple steps involving reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent transformations (Hirokawa, Horikawa, & Kato, 2000).

Pharmacological Applications

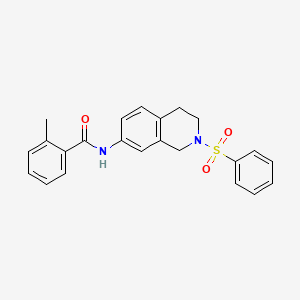

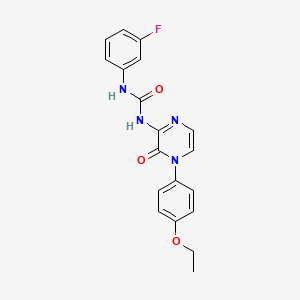

- Antipsychotic Agents : Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of various compounds including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its related compounds. These compounds were found to be effective in inhibiting dopamine D-2 mediated responses and in receptor binding studies (Högberg et al., 1990).

Biological Evaluation and Receptor Studies

- Biological Activity Evaluation : Hemel et al. (1994) evaluated acyclic pyridine C-nucleosides derived from similar compounds for their potential activity against various tumor cell lines and viruses. The study found no marked biological activity in the tested compounds (Hemel et al., 1994).

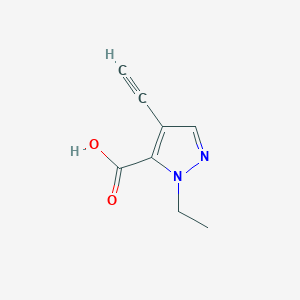

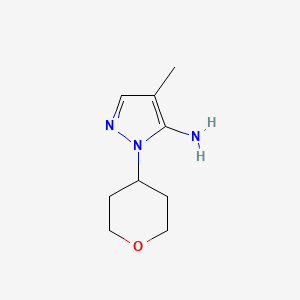

- Antiprotozoal Agents : Ismail et al. (2004) researched novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from related pyridine compounds, demonstrating strong DNA affinities and effective in vitro activity against Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Chemical Structure and Analysis

- Spectroscopic Characterization : Anuradha et al. (2014) focused on the synthesis and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, another related compound. The study provided detailed insights into the structural and physical properties using various spectroscopic techniques (Anuradha et al., 2014).

Radiochemical Applications

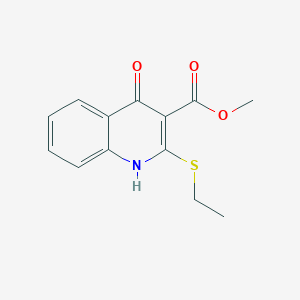

- Radioligand Synthesis : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally similar to 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide, as a new PET radioligand for imaging of orexin-2 receptor, highlighting its potential in radiochemical studies (Gao, Wang, & Zheng, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-6(2)13-9(14)8-4-7(11)5-12-10(8)15-3/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKOQHXVPKSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)